molecular formula C9H12FNO B1267680 2-(3-Fluoro-4-methoxyphenyl)ethanamine CAS No. 458-40-2

2-(3-Fluoro-4-methoxyphenyl)ethanamine

Cat. No. B1267680
CAS RN: 458-40-2
M. Wt: 169.2 g/mol
InChI Key: QIVBJMNUDCAJED-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)ethanamine is a chemical compound that has been synthesized and studied for its diverse chemical and physical properties. The compound has been a subject of interest in the synthesis of novel Schiff bases and their potential applications.

Synthesis Analysis

The compound has been synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone, employing techniques such as Gewald synthesis and Vilsmeier-Haack reaction. These methods involve the use of malononitrile, a mild base, sulfur powder, and subsequent treatment with various aldehydes to obtain novel Schiff bases (Puthran et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized through X-ray diffraction techniques, revealing orthorhombic space groups and significant intermolecular hydrogen bonding that stabilizes their structure. The analysis of these structures provides insight into the spatial arrangement and interaction of atoms within the molecule (Xu Liang).

Chemical Reactions and Properties

2-(3-Fluoro-4-methoxyphenyl)ethanamine and its derivatives participate in various chemical reactions, including the formation of Schiff bases. These reactions are significant for the synthesis of compounds with potential antimicrobial activity. The presence of the fluoro and methoxy groups contributes to the compound's reactivity and interaction with other chemical entities (Puthran et al., 2019).

Scientific Research Applications

Antimicrobial Activity

2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone, exhibits notable antimicrobial activity. Some derivatives of this compound show remarkable efficacy against various microbes, indicating potential applications in developing new antimicrobial agents (Puthran et al., 2019).

Pharmacological Analysis

The compound's derivatives have been analyzed in forensic contexts for their pharmacological properties. This includes the identification of analogs like 25X-NBOMe through techniques like gas chromatography and mass spectrometry, contributing to our understanding of new psychoactive substances (Lum et al., 2016).

Drug Synthesis

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, a derivative, is used in the synthesis of Apremilast, a medication for psoriasis. This synthesis approach offers a 30% increase in yield compared to traditional methods, showing the compound's significance in pharmaceutical manufacturing (Shan et al., 2015).

Clinical Toxicology

In clinical toxicology, derivatives of 2-(3-Fluoro-4-methoxyphenyl)ethanamine are studied for their impact on human health, particularly in cases of drug intoxication. This research is crucial for understanding the toxicological profile and treatment of drug overdoses (Poklis et al., 2013).

Antiviral Research

Schiff bases derived from 2-(2-methoxyphenoxy)ethanamine and various aromatic aldehydes have been synthesized and tested for antiviral properties, including potential activity against COVID-19. This indicates the compound's relevance in current antiviral drug research (S. G et al., 2023).

Metabolic Studies

The metabolism of psychoactive phenethylamines related to 2-(3-Fluoro-4-methoxyphenyl)ethanamine has been studied in animals. This research contributes to our understanding of drug metabolism and potential therapeutic applications (Kanamori et al., 2002).

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas or outdoors . In case of contact with skin or eyes, it’s recommended to wash with plenty of water .

properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVBJMNUDCAJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60330072
Record name 2-(3-fluoro-4-methoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-4-methoxyphenyl)ethanamine

CAS RN

458-40-2
Record name 2-(3-fluoro-4-methoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Lithium aluminum hydride (200 mL of 1 M in diethyl ether) was placed in a 1 L round bottomed flask along with 300 mL of diethyl ether. Intermediate 81 was placed in the thimble of a soxhlet extractor atop this flask and the mixture refluxed for 24 hours. The mixture was cooled to ° 0 C and 50 mL of ethyl acetate added dropwise. After stirring for 1 hour, the mixture was quenched with 100 mL of 1 N KHSO4. The Organic layer was separated washed with sat. NaHCO3, sat. NaCl, and dried over MgSO4. Removal of the solvent gave product. LC-MS showed the product had the expected M+H+ of 170. It was used in the next step without purification.
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Synthesis routes and methods II

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A solution of 2-fluoro-1-methoxy-4-(2-nitro-vinyl)benzene (1.5 g, Intermediate (2)] in THF (50 mL) is treated dropwise with a solution of lithium aluminum hydride in ether (23 mL, 1M). The mixture is heated at 40° C. for 3 hours, cooled to room temperature, diluted with ether and quenched with Na2SO4.10H2O (104 g). After standing at room temperature overnight the reaction mixture is filtered and the filtrate is evaporated. The residue is subjected to chromatography on silica gel eluting with EtOAc to give 2-(3-fluoro-4-methoxy-phenyl)-ethylamine [0.81 g, Intermediate (3)] as an oil. MS: 170 (M+H); 1H NMR (CDCl3): 6.9-7 (3H, m); 3.85 (3H, s); 2.95 (2H, t); 2.7 (2H, t).
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